3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
CAS No.: 2412439-21-3
Cat. No.: VC11588893
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2412439-21-3 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 3-(6-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C15H12N2O3/c1-2-9-3-4-11-10(7-9)8-17(15(11)20)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19) |
| Standard InChI Key | CDRKCWJENLEAFK-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Introduction
3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound featuring a piperidine-2,6-dione backbone linked to a modified isoindole ring. The compound includes an ethynyl group attached to the isoindole ring, which may influence its chemical reactivity and biological activity. Despite its specific structure, detailed information on its synthesis, properties, and applications is limited in publicly available literature.
Biological Activities and Applications
While specific biological activities of 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, isoindole derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties . The presence of an ethynyl group could enhance the compound's ability to interact with biological targets.
Safety and Handling
Similar compounds, such as 3-(6-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, have been noted to be harmful if swallowed and can cause skin irritation . Therefore, handling 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione would likely require appropriate protective measures to minimize exposure risks.
Suppliers and Availability
The compound is listed with suppliers such as Nanjing Shizhou Biology Technology Co., Ltd., indicating its availability for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume